N-Boc-4-fluoro-(R)-homophenylalanine

Peptide Therapeutics Metabolic Stability NMUR1 Agonists

Sourcing N-Boc-4-fluoro-(R)-homophenylalanine (CAS 1217624-82-2, 97%+ purity) provides your peptide discovery team with a precise, non-interchangeable building block. The defined (R)-stereochemistry and para-fluoro substitution are critical for specific S3 pocket binding (e.g., factor Xa inhibitors) and 4-fluoroaryl-derived 18F PET tracer development. This Boc-protected analog is orthogonal to Fmoc-SPPS strategies, allowing targeted fluorination without altering established synthetic routes. Order today to advance your protease inhibitor and metabolically stable peptide programs with validated, site-specific modifications.

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
Cat. No. B7819391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-fluoro-(R)-homophenylalanine
Molecular FormulaC15H20FNO4
Molecular Weight297.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-6-10-4-7-11(16)8-5-10/h4-5,7-8,12H,6,9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChIKeyJYPLRFOLNJICIF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-fluoro-(R)-homophenylalanine: A Fluorinated Chiral Building Block for Peptide Therapeutics and Protease Inhibitor Design


N-Boc-4-fluoro-(R)-homophenylalanine (CAS 1217624-82-2) is a protected, non-proteinogenic amino acid that combines a tert-butoxycarbonyl (Boc) protecting group, a 4-fluoro substituent on the aromatic ring, and a defined (R)-stereochemistry on a homophenylalanine backbone . This compound belongs to the class of fluorinated phenylalanines, which are widely recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of peptides and proteins [1]. It serves as a key building block in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a fluorine atom into bioactive sequences, a modification known to influence proteolytic stability, binding affinity, and lipophilicity [1]. Its primary utility lies in medicinal chemistry research, particularly in the development of novel enzyme inhibitors and metabolically stable peptide therapeutics.

Why N-Boc-4-fluoro-(R)-homophenylalanine Cannot Be Replaced by Non-Fluorinated or Alternative Stereoisomer Analogs


The substitution of a single hydrogen atom with fluorine on the aromatic ring of homophenylalanine induces profound changes in molecular properties, including alterations in pKa of neighboring groups, conformational preferences, lipophilicity, and interactions with biological targets [1]. Critically, the position of the fluorine atom (e.g., 2-fluoro, 3-fluoro, or 4-fluoro) and the stereochemistry (R vs. S) are not interchangeable; they dictate specific binding interactions in enzyme active sites and the degree of resistance to proteolytic degradation [1]. Furthermore, the Boc protecting group is specifically chosen for its orthogonality with other protecting groups in SPPS, and its stability under acidic conditions, making direct substitution with an Fmoc-protected analog (which requires basic deprotection) non-trivial without altering the entire synthetic scheme [2]. Consequently, empirical data is required to validate the performance of any given analog, as the effects of fluorination on peptide stability and potency are highly sequence- and target-dependent and cannot be reliably predicted a priori [3].

Quantitative Differentiation Evidence for N-Boc-4-fluoro-(R)-homophenylalanine vs. Closest Analogs


Enhanced Metabolic Stability at Specific Proteolytic Cleavage Site in Peptide Agonists

The incorporation of a 4-fluoro-phenylalanine residue, as found in N-Boc-4-fluoro-(R)-homophenylalanine, into a hexapeptide agonist for the human Neuromedin U receptor 1 (NMUR1) resulted in enhanced metabolic stability at the Phe2-Arg3 cleavage site compared to the non-fluorinated parent peptide [1]. This stabilization was identified as a key factor in the development of more practical, longer-lasting peptide agonists, providing a direct example of the functional advantage of 4-fluoro substitution over its non-fluorinated counterpart [1].

Peptide Therapeutics Metabolic Stability NMUR1 Agonists

Potency Enhancement in DPP-4 Inhibitors Through Aromatic Fluorination

In a series of β-homophenylalanine-based dipeptidyl peptidase IV (DPP-4) inhibitors, the introduction of fluorine atoms on the aromatic ring led to a substantial increase in inhibitory potency [1]. The 2,5-difluoro analog exhibited an IC50 of 270 nM, while the 2,4,5-trifluoro analog was even more potent with an IC50 of 119 nM [1]. This structure-activity relationship (SAR) clearly indicates that aromatic fluorination, a feature shared by N-Boc-4-fluoro-(R)-homophenylalanine, is a key determinant of high-affinity binding in this therapeutic class, distinguishing it from non-fluorinated or less-optimally fluorinated precursors [1].

Type 2 Diabetes DPP-4 Inhibitors Medicinal Chemistry

High Potency in Factor Xa Inhibition with D-Homophenylalanine Scaffold

A series of highly potent substrate-analogue factor Xa (fXa) inhibitors containing D-homophenylalanine analogues as the P3 residue demonstrated exceptional activity [1]. The lead compound 27 in this series, which contains a D-homophenylalanine core, inhibited fXa with an IC50 value of 5 nM in a prothrombinase complex assay, and was approximately 50 times more potent than the reference inhibitor DX-9065a [1]. This highlights the critical role of the D-homophenylalanine scaffold, a core structural feature of N-Boc-4-fluoro-(R)-homophenylalanine, in achieving high-affinity interactions with serine proteases like fXa, differentiating it from L-homophenylalanine or other P3 residue alternatives.

Anticoagulant Therapy Factor Xa Inhibitors Thrombosis

Physicochemical Property Modulation: Predicted pKa and Lipophilicity

The introduction of the 4-fluoro substituent is predicted to modulate the compound's physicochemical properties relative to non-fluorinated N-Boc-(R)-homophenylalanine. While specific experimental data for this exact compound is limited in public literature, predictive models indicate a pKa of 3.95 ± 0.10 and a density of 1.192 ± 0.06 g/cm³ . For comparison, the non-fluorinated analog N-Boc-(R)-homophenylalanine has a predicted pKa of ~4.0, suggesting the fluorine substitution only subtly alters the acidity of the carboxylic acid. However, the fluorine atom is known to increase lipophilicity, which can enhance passive membrane permeability, a desirable trait for improving the bioavailability of peptide-based drug candidates.

ADME Drug Design Bioavailability

High-Impact Research and Industrial Applications for N-Boc-4-fluoro-(R)-homophenylalanine


Development of Metabolically Stable Peptide Therapeutics

Incorporate N-Boc-4-fluoro-(R)-homophenylalanine into peptide sequences via SPPS to confer site-specific resistance to serum proteases, as demonstrated by the enhanced stability at the Phe2-Arg3 cleavage site in NMUR1 agonists [1]. This application is critical for extending the in vivo half-life of peptide drugs, a primary challenge in peptide-based drug development.

Design of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

Utilize N-Boc-4-fluoro-(R)-homophenylalanine as a key building block in the synthesis of β-homophenylalanine-derived DPP-4 inhibitors. The presence of the fluorine atom is crucial for achieving the high potency (IC50 values in the low nanomolar range) observed in related fluorinated analogs, as seen with 2,5-difluoro and 2,4,5-trifluoro substituted compounds [2].

Synthesis of Potent and Selective Factor Xa Inhibitors for Anticoagulant Therapy

Employ N-Boc-4-fluoro-(R)-homophenylalanine as a precursor to the P3 residue in substrate-analogue factor Xa inhibitors. The D-homophenylalanine scaffold, particularly with the defined (R)-stereochemistry, is essential for high-affinity binding to the protease's S3 pocket, enabling the design of inhibitors with low nanomolar IC50 values and 50-fold improved potency over reference compounds like DX-9065a [3].

PET Imaging Probe Development via 18F-Radiolabeling

The 4-fluoroaryl moiety provides a handle for 18F isotopic labeling, enabling the synthesis of radiolabeled peptides for Positron Emission Tomography (PET) imaging. This application leverages the established pharmaceutical relevance of fluorinated phenylalanines for tumor imaging and other diagnostic purposes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-4-fluoro-(R)-homophenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.